
4-(1-Ethoxyethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethoxyethyl)pyridine is an organic compound belonging to the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)pyridine can be achieved through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For example, the Bohlmann-Rahtz pyridine synthesis utilizes a combination of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve regioselective alkylation .
化学反応の分析
Types of Reactions: 4-(1-Ethoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
科学的研究の応用
4-(1-Ethoxyethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some pyridine compounds are used in pharmaceuticals for their therapeutic effects.
作用機序
The mechanism of action of 4-(1-Ethoxyethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . This compound can inhibit or activate specific enzymes, leading to its observed biological effects .
類似化合物との比較
Pyridine: The parent compound with a simple aromatic ring containing one nitrogen atom.
Pyrimidine: A six-membered ring with two nitrogen atoms, known for its role in nucleic acids.
Pyrrole: A five-membered ring with one nitrogen atom, commonly found in natural products.
Uniqueness: 4-(1-Ethoxyethyl)pyridine is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its simpler counterparts .
特性
CAS番号 |
63557-67-5 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
4-(1-ethoxyethyl)pyridine |
InChI |
InChI=1S/C9H13NO/c1-3-11-8(2)9-4-6-10-7-5-9/h4-8H,3H2,1-2H3 |
InChIキー |
FVYWSAFBQIRVAE-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)

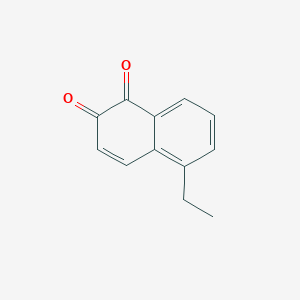
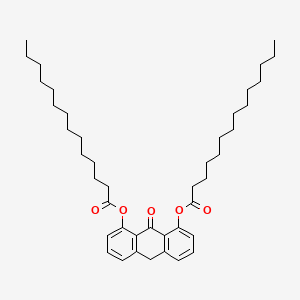
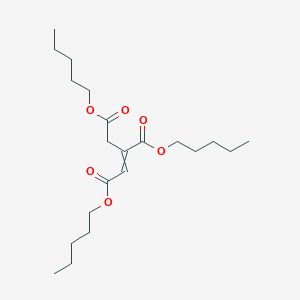
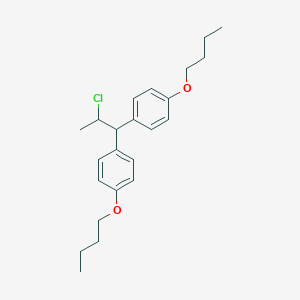



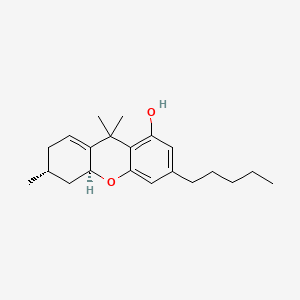
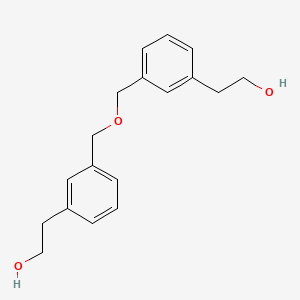
![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)

